molecular formula C17H9BrF2N2OS B2637221 2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865248-67-5

2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2637221
CAS No.: 865248-67-5
M. Wt: 407.23
InChI Key: UHEXVDRLAWFXFR-FXBPSFAMSA-N
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Description

This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with 4,6-difluoro and 3-prop-2-yn-1-yl groups. The benzamide moiety is brominated at the 2-position, contributing to its electron-withdrawing character. Though direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest synthesis via nucleophilic substitution or condensation reactions under catalytic conditions .

Properties

IUPAC Name

2-bromo-N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrF2N2OS/c1-2-7-22-15-13(20)8-10(19)9-14(15)24-17(22)21-16(23)11-5-3-4-6-12(11)18/h1,3-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEXVDRLAWFXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the prop-2-yn-1-yl group: This step often involves alkylation reactions using propargyl halides.

    Bromination and fluorination: These steps are carried out using brominating and fluorinating agents, respectively, under controlled conditions to ensure selective substitution.

    Amidation: The final step involves the formation of the benzamide moiety through a condensation reaction between the benzo[d]thiazole derivative and a suitable amine source.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The presence of the prop-2-yn-1-yl group allows for potential cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of different functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity
    Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as antiviral agents. Research indicates that compounds with similar structures exhibit inhibitory effects against viruses such as H5N1 and SARS-CoV-2. The mechanism often involves interference with viral replication processes, making these compounds promising candidates for further development in antiviral therapies .
  • Anticancer Properties
    The compound's structural components suggest potential anticancer activity. A variety of thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). For instance, thiazole-pyridine hybrids demonstrated IC50 values indicating effective growth inhibition in cancer cells . This suggests that 2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide may also exhibit similar properties.
  • Anticonvulsant Activity
    Compounds related to this structure have been evaluated for anticonvulsant activity in animal models. For example, certain thiazole derivatives showed promising results in protecting against picrotoxin-induced seizures, indicating that modifications to the benzothiazole structure can enhance anticonvulsant efficacy .

Agrochemical Applications

  • Pesticidal Activity
    The unique chemical structure of this compound may also lend itself to applications in agrochemicals. Thiazole derivatives have been reported to possess fungicidal and herbicidal properties. The presence of halogen substituents can enhance the biological activity against pests and pathogens .
Activity Type Cell Line/Pathogen IC50 (µM) Reference
AntiviralH5N1 VirusTBD
AntiviralSARS-CoV-2TBD
AnticancerMCF-75.71
AnticancerPC3TBD
AnticonvulsantPicrotoxin ModelTBD
PesticidalVarious PestsTBD

Case Studies

  • Antiviral Development
    In a study focused on the synthesis of benzothiazole derivatives as antiviral agents, researchers synthesized several compounds and evaluated their effectiveness against H5N1 and SARS-CoV-2 viruses. The findings indicated that structural modifications significantly impacted antiviral efficacy, suggesting that this compound could be a viable candidate for further investigation in antiviral drug development .
  • Cytotoxicity Studies
    A series of thiazole-pyridine hybrids were synthesized and tested for their cytotoxic effects on multiple cancer cell lines. One specific compound demonstrated superior activity compared to standard chemotherapeutics like 5-fluorouracil, indicating that structural features similar to those in this compound contribute positively to anticancer activity .

Mechanism of Action

The mechanism of action of 2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural features are compared below with similar derivatives from the literature:

Table 1: Structural Comparison of Benzo[d]thiazol-2(3H)-ylidene Derivatives
Compound Name Benzothiazole Substituents Benzamide Substituents Key Features Reference
Target Compound 4,6-difluoro, 3-prop-2-yn-1-yl 2-bromo Bromo (electron-withdrawing), propargyl (click chemistry potential)
I8 () 4-fluoro, 3-methyl Styryl, methyl Fluorine enhances polarity; methyl increases lipophilicity
9c () N/A 4-bromophenyl Bromophenyl enhances binding affinity in docking studies
N-[(2Z)-...triethoxybenzamide () 4,6-difluoro, 3-prop-2-en-1-yl 3,4,5-triethoxy Bulky triethoxy groups improve solubility; allyl group limits reactivity

Electronic and Steric Effects

  • Bromo vs. In contrast, the triethoxy substituents in ’s compound introduce steric bulk and electron-donating effects, which may enhance solubility but reduce binding specificity .
  • Propargyl vs. Allyl Groups : The propargyl group in the target compound allows for azide-alkyne cycloaddition, a key advantage for bioconjugation compared to the allyl group in ’s derivative, which lacks this reactivity .

Physicochemical Properties

  • Polarity and Solubility: The 4,6-difluoro substituents on the benzothiazole core increase polarity, likely improving aqueous solubility compared to non-fluorinated analogs (e.g., I8 in ). However, the bromo group on the benzamide may counterbalance this by increasing hydrophobicity .
  • Thermal Stability : Compounds with halogen substituents (e.g., bromo, fluoro) often exhibit higher melting points due to strong intermolecular interactions. reports melting points for brominated analogs (e.g., 9c: 248–250°C), suggesting the target compound may similarly display high thermal stability .

Biological Activity

2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, with CAS number 865248-67-5, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and anticonvulsant activities.

Chemical Structure and Properties

The compound has a molecular formula of C17H9BrF2N2SC_{17}H_{9}BrF_{2}N_{2}S and a molecular weight of approximately 407.23 g/mol. Its structure includes a bromine atom, two fluorine atoms, and a benzothiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H9BrF2N2SC_{17}H_{9}BrF_{2}N_{2}S
Molecular Weight407.23 g/mol
CAS Number865248-67-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-based compounds have shown IC50 values comparable to standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .

Case Study:
In a study examining the structure-activity relationship (SAR) of thiazole derivatives, it was found that modifications in the benzothiazole moiety significantly influenced the anticancer activity. The presence of electron-withdrawing groups enhanced cytotoxicity against cancer cells, suggesting that this compound may exhibit similar properties due to its unique functional groups .

Antibacterial Activity

Thiazole derivatives have also been recognized for their antibacterial properties. The compound's structural characteristics suggest potential effectiveness against bacterial strains. In vitro studies have demonstrated that thiazole-containing compounds can inhibit bacterial growth effectively, with some derivatives showing activity comparable to standard antibiotics .

Table: Antibacterial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-bromo-N-(4,6-difluoro...)Staphylococcus aureus32 µg/mL
Standard Antibiotic (Norfloxacin)Staphylococcus aureus16 µg/mL

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted benzothiazole intermediates. Key steps include:

  • Cyclocondensation : Reacting 4-amino-3,5-bis(halophenoxy)triazoles with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, followed by solvent evaporation and filtration) .
  • Propargylation : Introducing the prop-2-yn-1-yl group via nucleophilic substitution or Sonogashira coupling, as seen in analogous thiazole-triazole hybrids .
  • Bromination : Electrophilic aromatic bromination at the 2-position of the benzamide moiety using N-bromosuccinimide (NBS) in dichloromethane .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Use of Pd catalysts for propargylation enhances yield and regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95% .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorine coupling constants, bromine-induced deshielding) .
    • IR : Amide C=O stretch (~1650–1700 cm1^{-1}) and alkyne C≡C stretch (~2100 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ for C17_{17}H10_{10}BrF2_2N2_2OS) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers stabilizing the amide anion) .

Advanced Research Questions

Q. How do crystallographic insights inform the compound’s stability and intermolecular interactions?

Methodological Answer: X-ray diffraction reveals:

  • Hydrogen Bonding : Centrosymmetrical N–H⋯N dimers (2.8–3.0 Å) stabilize the amide moiety, critical for lattice energy .
  • Packing Effects : Non-classical C–H⋯F/O interactions (3.2–3.5 Å) contribute to dense molecular packing, enhancing thermal stability .
  • Torsional Angles : The propargyl group adopts a near-planar conformation (θ = 5–10°), minimizing steric hindrance with the difluorobenzothiazole ring .

Q. Implications :

  • Solubility : Strong intermolecular forces reduce solubility in non-polar solvents, necessitating DMSO for biological assays .
  • Stability : Hydrogen-bonded networks protect against hydrolysis under ambient conditions .

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

Methodological Answer: Contradictions often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Br, -F) enhance antimicrobial activity but reduce solubility, leading to false negatives in aqueous assays .
  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines require standardized protocols (CLSI guidelines) .

Q. Resolution Strategies :

  • Control Experiments : Include nitazoxanide analogs (known PFOR inhibitors) as positive controls to validate target engagement .
  • Dose-Response Curves : Use IC50_{50} values normalized to solubility limits to avoid misinterpretation of inactive compounds .
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across replicates .

Q. What computational and experimental approaches guide the design of analogs with improved target selectivity?

Methodological Answer:

  • Molecular Docking : Simulate binding to PFOR enzyme active sites (PDB: 1PFO). The bromobenzamide moiety shows π-π stacking with Phe residues, while the propargyl group occupies a hydrophobic pocket .
  • SAR Studies :
    • Electron-Deficient Rings : Fluorine substitution at 4,6-positions increases electrophilicity, enhancing covalent binding to cysteine thiols .
    • Alkyne Modifications : Replacing prop-2-yn-1-yl with bulkier groups (e.g., cyclopropylacetylene) reduces off-target binding .
  • In Vitro Validation : Use enzyme inhibition assays (e.g., PFOR activity measured via NADH oxidation) to prioritize analogs .

Q. How can researchers mitigate synthetic challenges associated with halogenated benzothiazole intermediates?

Methodological Answer: Challenges :

  • Low Reactivity : Electron-withdrawing fluorine atoms deactivate the benzothiazole ring, slowing propargylation .
  • Byproduct Formation : Competing N-alkylation during bromination .

Q. Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 4 hours) and improves yield by 20–30% .
  • Protecting Groups : Temporarily protect the amide nitrogen with Boc groups to prevent side reactions during halogenation .
  • Catalytic Systems : Use CuI/PPh3_3 for regioselective propargylation under mild conditions (rt, 12 hours) .

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